
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide” is an organic compound that contains a cyclopropyl group (a three-carbon ring), an isopropylphenyl group (a phenyl ring with an isopropyl substituent), and an oxalamide group (a type of amide). The molecule is likely to be involved in various chemical reactions typical for these functional groups .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, contains a cyclopropyl ring, a phenyl ring, and an oxalamide group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions typical for cyclopropyl groups, phenyl groups, and amides. These could include, for example, electrophilic aromatic substitution on the phenyl ring or nucleophilic acyl substitution on the amide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the polar oxalamide group could influence its solubility in different solvents .作用機序
The exact mechanism of action of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide is not fully understood. However, it is believed that the compound acts as a positive allosteric modulator of the GABAA receptor. The GABAA receptor is a type of receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA) and is involved in the regulation of neuronal excitability. By enhancing the activity of the GABAA receptor, this compound may reduce neuronal excitability and thereby exert its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the activity of the GABAA receptor in a dose-dependent manner. In addition, the compound has been shown to have a long duration of action, which may be beneficial for the treatment of chronic neurological disorders. However, the compound has also been shown to have sedative effects, which may limit its use in certain clinical settings.
実験室実験の利点と制限
One advantage of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide is its high potency and selectivity for the GABAA receptor. This makes it a useful tool for investigating the role of the GABAA receptor in various neurological disorders. However, the compound's sedative effects may limit its use in certain in vitro and in vivo experiments.
将来の方向性
There are several future directions for the investigation of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide. One direction is the investigation of the compound's potential use in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the development of more potent and selective positive allosteric modulators of the GABAA receptor. Finally, the investigation of the compound's pharmacokinetic and pharmacodynamic properties in humans is needed to determine its potential clinical utility.
合成法
The synthesis of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide was first reported in a patent application by Xenon Pharmaceuticals. The synthesis involves the reaction of 1-(hydroxymethyl)cyclopropane carboxylic acid with 4-isopropylbenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate compound. The intermediate compound is then reacted with oxalyl chloride to obtain this compound.
科学的研究の応用
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide has shown promising results in preclinical studies for the treatment of various neurological disorders such as epilepsy, neuropathic pain, and migraine. The compound has been shown to have anticonvulsant and analgesic effects in animal models. In addition, this compound has also been investigated for its potential use in the treatment of anxiety and depression.
特性
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)12-3-5-13(6-4-12)18-15(21)14(20)17-9-16(10-19)7-8-16/h3-6,11,19H,7-10H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVGEMILWKDKIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole](/img/structure/B2578318.png)
![N-(3,4-Dimethylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2578319.png)
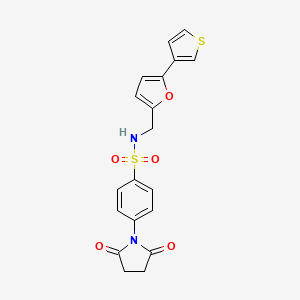
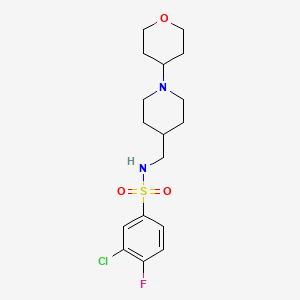
![tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride](/img/structure/B2578324.png)

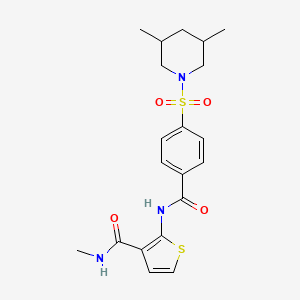
![2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B2578330.png)
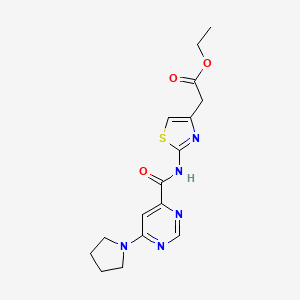
![4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2578333.png)
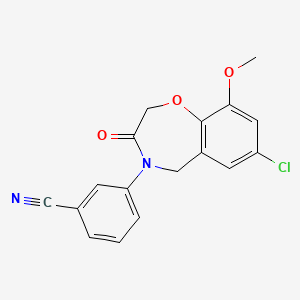

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2578339.png)